

In-Depth Technical Guide: Crystal Structure Analysis of Copper(II) Tartrate Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper(II) tartrate hydrate*

Cat. No.: *B15546565*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **copper(II) tartrate hydrate**, a compound of interest in various chemical and pharmaceutical applications. The document outlines the detailed crystal structure, presents quantitative crystallographic data in a clear, tabular format, and provides meticulous experimental protocols for its synthesis and characterization.

Introduction

Copper(II) tartrate hydrate is a metal-organic coordination complex. The tartrate ligand, derived from tartaric acid, can chelate metal ions through its carboxylate and hydroxyl groups, leading to the formation of diverse and structurally interesting coordination polymers. The degree of hydration can influence the crystal packing and the overall structure. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating its physicochemical properties and potential applications, including its role as a catalyst or as a precursor in materials science. This guide focuses on the detailed structural analysis of a specific hydrated form of copper(II) tartrate.

Crystal Structure and Quantitative Data

The crystal structure of **copper(II) tartrate hydrate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$, indicating a chiral structure. The asymmetric unit contains one copper(II) ion, one tartrate dianion, and a

variable number of water molecules. The copper(II) ion is typically coordinated by oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate ligands, as well as from water molecules, resulting in a distorted octahedral or square pyramidal geometry.

The crystallographic data presented below corresponds to a representative structure of **copper(II) tartrate hydrate**. It is important to note that different hydration states and enantiomers (levo- or dextro-tartrate) can lead to variations in the unit cell parameters.[\[1\]](#)

Table 1: Crystal Data and Structure Refinement for **Copper(II) Tartrate Hydrate**

Parameter	Value
Empirical Formula	C ₄ H ₄ CuO ₆ ·xH ₂ O
Formula Weight	211.62 (anhydrous basis)
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.6716
b (Å)	11.7699
c (Å)	9.2078
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	933.84
Z	4
Density (calculated) (g/cm ³)	1.506

Data obtained from a representative powder X-ray diffraction study. Individual single-crystal studies may present slight variations.[\[1\]](#)[\[2\]](#)

Table 2: Selected Bond Lengths (Å) and Angles (°) for **Copper(II) Tartrate Hydrate**

Bond	Length (Å)	Angle	Degree (°)
Cu-O(carboxylate)	1.95 - 2.00	O-Cu-O	85 - 95
Cu-O(hydroxyl)	2.00 - 2.10	O-Cu-O	165 - 175
Cu-O(water)	2.20 - 2.40		

Note: The values presented are typical ranges observed in copper(II) carboxylate complexes and may vary in the specific crystal structure of **copper(II) tartrate hydrate**.

Experimental Protocols

The following sections detail the methodologies for the synthesis of **copper(II) tartrate hydrate** single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of Single Crystals by Gel Diffusion

The gel diffusion method is a widely used technique for growing high-quality single crystals of sparingly soluble compounds like **copper(II) tartrate hydrate** at ambient temperature.[\[1\]](#)

Materials:

- Sodium metasilicate ($\text{Na}_2\text{SiO}_3 \cdot 9\text{H}_2\text{O}$)
- L-(+)-Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$)
- Copper(II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
- Test tubes (25 mm x 150 mm)

Procedure:

- **Gel Preparation:** A solution of sodium metasilicate (e.g., 1 M) is prepared in deionized water. The pH of this solution is adjusted to a specific value (e.g., 4.0-5.0) by the dropwise addition

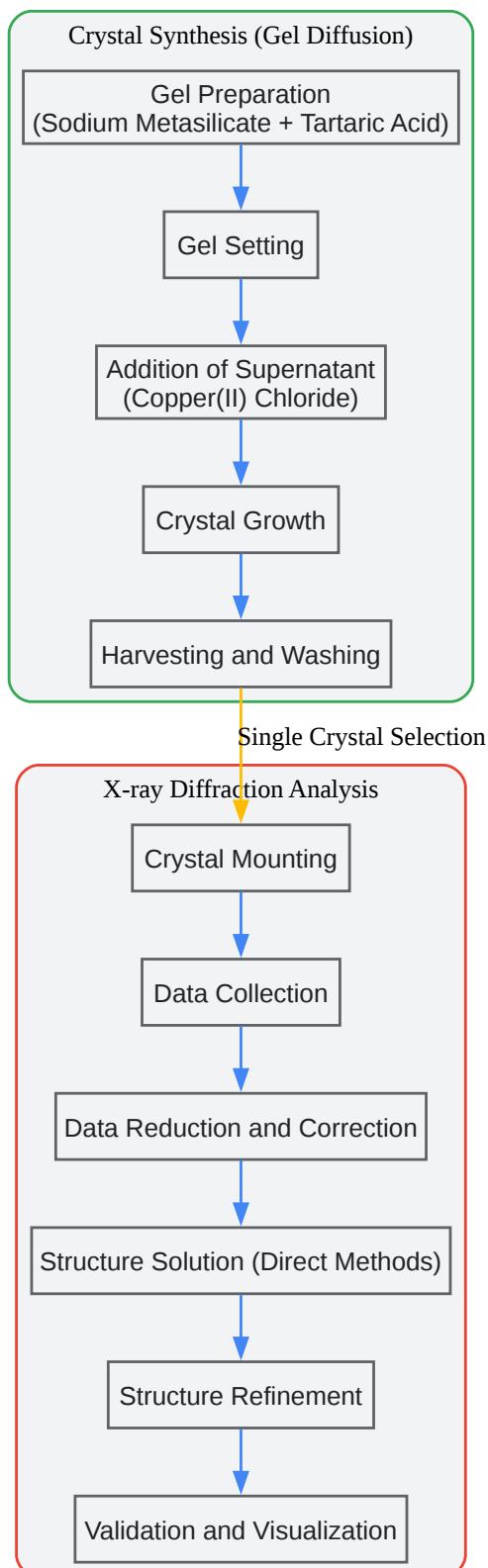
of tartaric acid with constant stirring. This process simultaneously introduces one of the reactants into the gel matrix. The specific gravity of the gel solution is typically maintained between 1.03 and 1.05.

- **Gel Setting:** The prepared solution is poured into clean test tubes and left undisturbed for a period of time (e.g., 48-72 hours) to allow for the setting of a firm, transparent silica gel.
- **Crystal Growth:** A solution of the second reactant, copper(II) chloride (e.g., 1 M), is carefully layered on top of the set gel. The test tubes are then sealed and stored in a vibration-free environment at a constant temperature.
- **Diffusion and Reaction:** Over a period of several days to weeks, the copper(II) ions from the supernatant diffuse into the gel matrix and react with the tartrate ions to form crystals of **copper(II) tartrate hydrate**.
- **Harvesting:** Once the crystals have grown to a suitable size, they are carefully harvested from the gel, washed with deionized water, and dried at room temperature.

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

- A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
- Graphite-monochromated Mo-K α ($\lambda = 0.71073 \text{ \AA}$) or Cu-K α ($\lambda = 1.54184 \text{ \AA}$) radiation.


Procedure:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperature).
- **Data Collection:** The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and the crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of frames with a specific exposure time per frame.

- Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- Data Validation and Visualization: The final refined structure is validated using tools like CHECKCIF and visualized using software such as OLEX2, Mercury, or Diamond to analyze the coordination environment, bond lengths, angles, and packing interactions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the crystal structure analysis of **copper(II) tartrate hydrate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of Copper(II) Tartrate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546565#copper-ii-tartrate-hydrate-crystal-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com